Methyl (3aR,7aR)-4-oxooctahydro-1hindole-1-carboxylate

Step economy Process chemistry mGluR5 antagonist synthesis

Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate is a single-enantiomer, fused bicyclic indole derivative (C₁₀H₁₅NO₃, MW 197.23) bearing a ketone at the 4-position and a methyl carbamate at N-1. This compound belongs to the octahydroindole carboxylate (OIC) structural class, which has been identified as one of the most potent S2 binding groups in certain dipeptidyl peptidase IV (DPP IV) inhibitor pharmacophores.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 1207628-34-9
Cat. No. B11901076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3aR,7aR)-4-oxooctahydro-1hindole-1-carboxylate
CAS1207628-34-9
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC2C1CCCC2=O
InChIInChI=1S/C10H15NO3/c1-14-10(13)11-6-5-7-8(11)3-2-4-9(7)12/h7-8H,2-6H2,1H3/t7-,8-/m1/s1
InChIKeyNZYYBAHLELETLF-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate (CAS 1207628-34-9): Chiral Bicyclic Intermediate for mGluR5 Antagonist Synthesis


Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate is a single-enantiomer, fused bicyclic indole derivative (C₁₀H₁₅NO₃, MW 197.23) bearing a ketone at the 4-position and a methyl carbamate at N-1 . This compound belongs to the octahydroindole carboxylate (OIC) structural class, which has been identified as one of the most potent S2 binding groups in certain dipeptidyl peptidase IV (DPP IV) inhibitor pharmacophores [1]. However, its primary documented industrial relevance lies in its role as the penultimate chiral intermediate in the patented Novartis synthesis of Mavoglurant (AFQ-056), a clinical-stage metabotropic glutamate receptor 5 (mGluR5) non-competitive antagonist investigated for Fragile X syndrome and L-DOPA-induced dyskinesia [2].

Why Generic Substitution Fails for Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate: Stereochemical and Protecting-Group Strategy Risks


Indiscriminate substitution of this compound with its racemate, enantiomer, or alternative N-carbamate analogs (e.g., tert-butyl or ethyl carbamate) introduces risks that propagate multiplicatively through the downstream synthesis. The (3aR,7aR) absolute configuration is mandatory for the stereospecific addition of 1-ethynyl-3-methylbenzene that establishes the (3aR,4S,7aR) stereochemistry of the final drug Mavoglurant; use of the racemate or (3aS,7aS)-enantiomer yields the inactive diastereomer, necessitating costly chiral separation at a later stage where material value is higher [1]. Replacement with the tert-butyl carbamate (Boc) analog—while superficially similar—obligates two additional synthetic steps (acidic N-deprotection followed by re-acylation with methyl chloroformate) that cumulatively reduce overall yield and introduce additional impurity profiles [2]. The ethyl carbamate analog, although closer in structure, produces a different final ester in the drug substance, which is not the regulatory file compound [2].

Quantitative Differentiation Evidence: Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate vs. Closest Analogs


Step-Economy Advantage: Elimination of Two Synthetic Steps vs. Boc-Protected Intermediate

In the Novartis mavoglurant synthesis, the Boc-protected intermediate (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate (CAS 543910-25-4) requires N-deprotection with HCl in EtOAc followed by acylation with methyl chloroformate/Et₃N in CH₂Cl₂ to install the methyl carbamate found in the final drug. The target compound (methyl carbamate, XVI) already carries the correct N-protecting group, thereby eliminating two discrete chemical steps, associated workups, and yield losses [1]. The patent US 8,084,487 reports isolated yields of 2.55 g for 1-carbmethoxy-4-ketoperhydroindole (Example 16) vs. 3.15 g for 1-carbbutoxy analog (Example 19) from the same substrate quantity, indicating that the methyl carbamate cyclization proceeds with materially different mass recovery [2].

Step economy Process chemistry mGluR5 antagonist synthesis Protecting-group strategy

Enantiomeric Purity: Stereochemical Prerequisite for mGluR5 Antagonist Bioactivity

The (3aR,7aR) enantiomer is obtained via chiral chromatographic resolution of racemic methyl 4-oxooctahydroindole-1-carboxylate (XV), which itself is produced by intramolecular cyclization of carbamate (XIV) [1]. The absolute configuration at C-3a and C-7a directly controls the facial selectivity of the subsequent alkynylation: 1-ethynyl-3-methylbenzene adds stereospecifically to the (3aR,7aR)-ketone to yield exclusively the (3aR,4S,7aR)-propargylic alcohol required for mavoglurant [1]. The racemic mixture (CAS 1207628-29-2) would produce a statistical mixture of diastereomers, requiring expensive chromatographic separation post-alkynylation when the intermediate value is significantly higher. Mavoglurant itself demonstrates >300-fold selectivity for mGluR5 over 238 off-target receptors tested; incorrect stereochemistry at the octahydroindole core would abrogate this selectivity profile .

Chiral purity Stereospecific synthesis Mavoglurant Diastereoselectivity

Molecular Weight Efficiency: 18% Mass Reduction vs. tert-Butyl Carbamate Analog

The methyl carbamate (MW 197.23) is 42.08 Da lighter than the corresponding tert-butyl carbamate analog (MW 239.31, CAS 543910-25-4), representing an 17.6% reduction in molecular weight [1][2]. This mass differential is consequential in multi-kilogram campaigns: the Boc group contributes 57.07 Da (tert-BuO) vs. 15.02 Da (MeO) as a non-value-adding protecting group mass. Furthermore, the predicted logP of the methyl carbamate (logP = 0.88) is substantially lower than typical Boc-protected analogs, potentially simplifying aqueous workup and reducing organic solvent consumption during isolation [1].

Atom economy Process mass intensity Green chemistry Intermediate selection

One-Step Quantitative Yield Synthesis with Full Spectroscopic Characterization

A 2023 Molbank publication reports a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with complete characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the multi-step patent route (EP 1453512) which proceeds through: (i) aziridine Michael addition to 2-cyclohexenone, (ii) methyl chloroformate ring-opening, (iii) intramolecular cyclization with pyrrolidine/Et₃N, and (iv) chiral chromatographic separation — a sequence in which each step incurs cumulative yield losses [2]. The availability of a high-yielding, operationally simple single-step protocol reduces supply risk and enables rapid procurement from multiple capable vendors.

Synthetic efficiency Quantitative yield Vilsmeier conditions Spectroscopic characterization

Commercial Availability at Defined Purity: NLT 98% Under ISO Quality Systems

The target compound is commercially available at NLT 98% purity from manufacturers operating under ISO-certified quality systems, specifically positioned as a critical API intermediate for global pharmaceutical and research applications . In contrast, the tert-butyl analog (CAS 543910-25-4) is priced at approximately ¥10,800–18,000 per 250 mg from specialty suppliers, with purity specifications of 95%+ [1]. While direct price-per-gram comparisons require formal quotation, the simpler methyl carbamate structure and more mature synthetic protocols support the expectation of lower unit cost at procurement scale.

Quality assurance Purity specification ISO certification Supply chain

Procurement-Relevant Application Scenarios for Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate


GMP Intermediate Procurement for Mavoglurant (AFQ-056) API Manufacturing Campaigns

For CMOs and pharmaceutical manufacturers producing Mavoglurant under cGMP conditions, this compound is the direct penultimate intermediate. Its ready-to-use methyl carbamate eliminates Boc deprotection and re-acylation steps, reducing the regulatory impurity filing burden and processing time. Procurement should specify the (3aR,7aR) enantiomer with chiral purity documentation (HPLC trace with chiral stationary phase) to ensure downstream diastereoselectivity in the alkynylation step [1].

Medicinal Chemistry SAR Exploration of Octahydroindole-Based mGluR5 Modulators

The OIC scaffold has been validated as a preferred S2 binding motif in electrophile-based serine protease inhibitors [2]. Research groups exploring structure–activity relationships around the mGluR5 allosteric site can use this compound as a common late-stage intermediate for parallel derivatization at the 4-ketone position (e.g., Grignard additions, reductive aminations, or alkynylations with diverse aryl acetylenes) to generate focused compound libraries while maintaining the (3aR,7aR) stereochemistry [1].

Process Development and Route Scouting for Cost-Optimized mGluR5 Antagonist Synthesis

The availability of a one-step, quantitative-yield synthetic protocol (Molbank 2023) enables process chemists to benchmark alternative routes against a high-efficiency reference [3]. The methyl carbamate's lower molecular weight (197.23 vs. 239.31 for Boc analog) and lower predicted logP (0.88) facilitate process mass intensity (PMI) calculations and solvent selection for scale-up, supporting early-stage cost modeling for procurement decisions [4].

Analytical Reference Standard for Chiral Purity Method Development

The well-characterized spectroscopic profile of this compound — including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman data published in Molbank 2023 [3] — provides a comprehensive reference dataset for developing identity and purity assays. This is particularly valuable when qualifying new supplier batches or developing in-process control methods for the chiral chromatographic separation step that generates this enantiomer from the racemate [1].

Quote Request

Request a Quote for Methyl (3aR,7aR)-4-oxooctahydro-1hindole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.